molecular formula C10H11BrClNO2 B7969870 1-Bromo-2-chloro-5-isobutyl-4-nitrobenzene

1-Bromo-2-chloro-5-isobutyl-4-nitrobenzene

Cat. No.: B7969870
M. Wt: 292.55 g/mol
InChI Key: WSZBBVRIPZGOFX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-chloro-5-isobutyl-4-nitrobenzene typically involves multiple steps. One common method is the nitration of 1-Bromo-2-chloro-5-(2-methylpropyl)benzene, followed by purification processes to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-5-isobutyl-4-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Products with different substituents replacing the bromine or chlorine atoms.

    Reduction: 1-Amino-2-chloro-5-(2-methylpropyl)-4-nitrobenzene.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

1-Bromo-2-chloro-5-isobutyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-5-isobutyl-4-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-chloro-4-nitrobenzene: Lacks the 2-methylpropyl group, leading to different chemical properties and reactivity.

    1-Bromo-2-chloro-5-(2-methylpropyl)benzene:

    1-Bromo-2-chloro-4-nitrotoluene: Contains a methyl group instead of the 2-methylpropyl group, resulting in different steric and electronic effects.

Uniqueness

1-Bromo-2-chloro-5-isobutyl-4-nitrobenzene is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both halogen atoms and a nitro group allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and research.

Properties

IUPAC Name

1-bromo-2-chloro-5-(2-methylpropyl)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO2/c1-6(2)3-7-4-8(11)9(12)5-10(7)13(14)15/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZBBVRIPZGOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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